molecular formula C19H19N5O2 B7162933 N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-phenylpyrimidine-5-carboxamide

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-phenylpyrimidine-5-carboxamide

Cat. No.: B7162933
M. Wt: 349.4 g/mol
InChI Key: RILRTDOXDAUSHR-UHFFFAOYSA-N
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Description

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-phenylpyrimidine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Properties

IUPAC Name

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(17-10-20-13-21-18(17)14-5-2-1-3-6-14)23-15-9-22-24(11-15)12-16-7-4-8-26-16/h1-3,5-6,9-11,13,16H,4,7-8,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILRTDOXDAUSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(C=N2)NC(=O)C3=CN=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-phenylpyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the reaction of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine with 4-phenylpyrimidine-5-carboxylic acid under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-phenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-phenylpyrimidine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenoxypropanamide
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
  • 2-(pyrrolidin-1-yl)pyrimidines

Uniqueness

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-phenylpyrimidine-5-carboxamide is unique due to its specific combination of pyrazole, pyrimidine, and oxolane rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

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